molecular formula C22H29NO4 B6031355 3,4,5-triethoxy-N-mesitylbenzamide

3,4,5-triethoxy-N-mesitylbenzamide

Cat. No.: B6031355
M. Wt: 371.5 g/mol
InChI Key: IKLKBDCLQBHVEC-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-mesitylbenzamide is a benzamide derivative characterized by a central benzene ring substituted with three ethoxy groups at the 3-, 4-, and 5-positions and a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen.

Properties

IUPAC Name

3,4,5-triethoxy-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-7-25-18-12-17(13-19(26-8-2)21(18)27-9-3)22(24)23-20-15(5)10-14(4)11-16(20)6/h10-13H,7-9H2,1-6H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKBDCLQBHVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-mesitylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and mesitylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated carboxylic acid reacts with mesitylamine to form this compound under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 3,4,5-triethoxybenzoic acid and mesitylamine.

    Efficient Catalysts: Employing efficient catalysts and coupling reagents to ensure high yield and purity.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-mesitylbenzamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products

    Oxidation: Formation of 3,4,5-triethoxybenzoic acid or 3,4,5-triethoxybenzaldehyde.

    Reduction: Formation of 3,4,5-triethoxy-N-mesitylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

3,4,5-Triethoxy-N-mesitylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-mesitylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 3,4,5-triethoxy-N-mesitylbenzamide with similar compounds:

Compound Name Substituents on Benzamide Core N-Substituent Key Functional Groups Molecular Weight (g/mol)
This compound 3,4,5-triethoxy Mesityl (2,4,6-trimethylphenyl) Amide, ethoxy, methyl ~385.5 (estimated)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Amide, hydroxyl, methyl 223.3
Etobenzanid 4-(ethoxymethoxy) 2,3-dichlorophenyl Amide, ethoxymethoxy, chloro 334.2
N-Hexyl-3,4-dihydroxybenzamide 3,4-dihydroxy Hexyl Amide, hydroxyl, alkyl chain 279.3

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy groups in this compound contrast with the electron-withdrawing chloro substituents in etobenzanid, which may affect electronic properties and reactivity .
  • Solubility : Hydroxyl or ethoxymethoxy groups (e.g., in etobenzanid or N-hexyl-3,4-dihydroxybenzamide) enhance hydrophilicity, whereas triethoxy and mesityl groups may favor organic phase solubility .

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